Pentoxazone
Overview
Description
Pentoxazone is an oxazolidinone-type herbicide primarily used in rice paddies to control a variety of weeds. It was synthesized at the Sagami Chemical Research Institute and developed by KAKEN Pharmaceutical Co., Ltd. In 1997, it was registered as an agrochemical in Japan. This compound is effective against annual weeds such as barnyard grass, Lindernia, and Monocholia, and also shows efficacy against perennial weeds like Eleocharis kuroguwai .
Mechanism of Action
Target of Action
Pentoxazone primarily targets the protoporphyrinogen oxidase (PPO) . PPO is an essential enzyme in the heme biosynthesis pathway in plants, and its inhibition leads to the disruption of chlorophyll synthesis, which is crucial for plant growth.
Mode of Action
This compound acts as a PPO inhibitor . By inhibiting the activity of PPO, it prevents the conversion of protoporphyrinogen IX to protoporphyrin IX, a critical step in the biosynthesis of heme. This inhibition disrupts the normal functioning of the plant cells, leading to the death of the plant .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the heme biosynthesis pathway . By inhibiting PPO, this compound disrupts the synthesis of heme, an essential component of various proteins, including those involved in oxygen transport and energy production. This disruption leads to the death of the plant cells .
Pharmacokinetics
It’s known that this compound is used as a pre- and post-emergence herbicide, indicating that it can be absorbed by plants both before and after they emerge from the soil .
Result of Action
The primary result of this compound’s action is the death of the plant cells . By inhibiting PPO and disrupting heme biosynthesis, this compound causes a deficiency in essential proteins, leading to the death of the plant cells . This makes this compound effective in controlling the growth of unwanted plants or weeds.
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the soil type and weather conditions can affect the absorption and effectiveness of this compound . .
Biochemical Analysis
Biochemical Properties
Pentoxazone is an oxazolidinone that is 1,3-oxazolidine-2,4-dione which is substituted on the nitrogen (position 3) by a 4-chloro-5-(cyclopentyloxy)-2-fluorophenyl group, and at position 5 by an isopropylidene group . It acts as a protoporphyrinogen oxidase inhibitor . This enzyme plays a crucial role in the biosynthesis of chlorophyll and heme .
Cellular Effects
As a protoporphyrinogen oxidase inhibitor, it likely disrupts the normal function of cells by interfering with the synthesis of important biomolecules like chlorophyll and heme .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its action as a protoporphyrinogen oxidase inhibitor . By inhibiting this enzyme, it disrupts the biosynthetic pathway for chlorophyll and heme, which can lead to a decrease in these essential biomolecules in the cells .
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of this compound in laboratory settings. One study showed that this compound was moderately metabolized to various degradation products and finally mineralized to CO2 .
Metabolic Pathways
This compound is involved in the metabolic pathway related to the biosynthesis of chlorophyll and heme . As a protoporphyrinogen oxidase inhibitor, it interferes with the conversion of protoporphyrinogen IX to protoporphyrin IX, a critical step in the biosynthesis of these biomolecules .
Subcellular Localization
The information provided here is based on the current understanding and available resources .
Preparation Methods
Pentoxazone is synthesized through a series of chemical reactions involving the formation of the oxazolidinone ring. The synthetic route typically involves the reaction of 4-chloro-5-(cyclopentyloxy)-2-fluoroaniline with isopropylidene malonate under specific conditions to form the desired oxazolidinone structure . Industrial production methods focus on optimizing yield and purity while minimizing environmental impact. The process involves careful control of reaction conditions such as temperature, pressure, and pH to ensure high efficiency and safety .
Chemical Reactions Analysis
Pentoxazone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different metabolites. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives. Reducing agents like sodium borohydride are often used.
Substitution: this compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide or amine groups.
Scientific Research Applications
Pentoxazone has several scientific research applications:
Comparison with Similar Compounds
Pentoxazone is unique among herbicides due to its specific inhibition of protoporphyrinogen oxidase. Similar compounds include:
Oxadiazon: Another herbicide that inhibits PPO but has a different chemical structure.
Flumioxazin: A PPO inhibitor with a broader spectrum of activity but higher toxicity.
Oxyfluorfen: Similar mode of action but used in different crops and with different environmental profiles.
This compound stands out due to its high efficacy, low toxicity, and environmental safety, making it a preferred choice for weed control in rice paddies.
Properties
IUPAC Name |
3-(4-chloro-5-cyclopentyloxy-2-fluorophenyl)-5-propan-2-ylidene-1,3-oxazolidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClFNO4/c1-9(2)15-16(21)20(17(22)24-15)13-8-14(11(18)7-12(13)19)23-10-5-3-4-6-10/h7-8,10H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZPKLLLUDLHCEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C1C(=O)N(C(=O)O1)C2=CC(=C(C=C2F)Cl)OC3CCCC3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClFNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3057933 | |
Record name | Pentoxazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3057933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110956-75-7 | |
Record name | Pentoxazone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=110956-75-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pentoxazone [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110956757 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pentoxazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3057933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-Oxazolidinedione, 3-[4-chloro-5-(cyclopentyloxy)-2-fluorophenyl]-5-(1-methylethylidene) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PENTOXAZONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8LW0PP7NLI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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